(2E)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound featuring an imidazole ring, a sulfonyl group, an azetidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the imidazole derivative, followed by the introduction of the sulfonyl group. The azetidine ring is then constructed, and finally, the thiophene ring is attached through a series of coupling reactions. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while nucleophilic substitution of the sulfonyl group can produce sulfonamides .
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
It can be used to study enzyme mechanisms, protein-ligand interactions, and cellular signaling pathways .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases such as cancer, infectious diseases, and neurological disorders .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. It can also be employed in the production of specialty chemicals and advanced polymers .
Mechanism of Action
The mechanism of action of (2E)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, the sulfonyl group can form hydrogen bonds, and the azetidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-imidazol-2-yl)ethan-1-one: This compound shares the imidazole ring but lacks the sulfonyl, azetidine, and thiophene groups.
1-(1-methyl-1H-imidazol-2-yl)sulfonyl-1H-benzotriazole: This compound contains the imidazole and sulfonyl groups but has a benzotriazole ring instead of the azetidine and thiophene rings.
Uniqueness
The uniqueness of (2E)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(E)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-16-7-6-15-14(16)22(19,20)12-9-17(10-12)13(18)5-4-11-3-2-8-21-11/h2-8,12H,9-10H2,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSOHBAZEYLBKH-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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